molecular formula C9H11Br3OSi B13456831 Silane, trimethyl(2,4,6-tribromophenoxy)- CAS No. 55454-60-9

Silane, trimethyl(2,4,6-tribromophenoxy)-

Cat. No.: B13456831
CAS No.: 55454-60-9
M. Wt: 402.98 g/mol
InChI Key: DPLVCJQKKTYFED-UHFFFAOYSA-N
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Description

Silane, trimethyl(2,4,6-tribromophenoxy)- is a chemical compound with the molecular formula C9H11Br3OSi. It is characterized by the presence of a silane group bonded to a trimethyl group and a 2,4,6-tribromophenoxy group. This compound is notable for its unique structure, which includes multiple bromine atoms and a phenoxy group, making it an interesting subject for various chemical studies .

Preparation Methods

The synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)- typically involves the reaction of trimethylsilyl chloride with 2,4,6-tribromophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

2,4,6-tribromophenol+trimethylsilyl chlorideSilane, trimethyl(2,4,6-tribromophenoxy)-+HCl\text{2,4,6-tribromophenol} + \text{trimethylsilyl chloride} \rightarrow \text{Silane, trimethyl(2,4,6-tribromophenoxy)-} + \text{HCl} 2,4,6-tribromophenol+trimethylsilyl chloride→Silane, trimethyl(2,4,6-tribromophenoxy)-+HCl

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Silane, trimethyl(2,4,6-tribromophenoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.

    Hydrolysis: The silane group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and other related compounds.

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Silane, trimethyl(2,4,6-tribromophenoxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, trimethyl(2,4,6-tribromophenoxy)- involves its ability to form stable bonds with other molecules through its silane group. This allows it to act as a cross-linking agent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Silane, trimethyl(2,4,6-tribromophenoxy)- can be compared with other similar compounds such as:

    Trimethylsilyl chloride: A precursor in the synthesis of various silane compounds.

    2,4,6-tribromophenol: A key reactant in the synthesis of Silane, trimethyl(2,4,6-tribromophenoxy)-.

    Trimethylsilyl ethers: Compounds with similar silane groups but different substituents.

The uniqueness of Silane, trimethyl(2,4,6-tribromophenoxy)- lies in its combination of a silane group with a tribromophenoxy group, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

55454-60-9

Molecular Formula

C9H11Br3OSi

Molecular Weight

402.98 g/mol

IUPAC Name

trimethyl-(2,4,6-tribromophenoxy)silane

InChI

InChI=1S/C9H11Br3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3

InChI Key

DPLVCJQKKTYFED-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1Br)Br)Br

Origin of Product

United States

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